(-)-delta-9-Thc (D3)

Catalog No.
S1537174
CAS No.
81586-39-2
M.F
C21H30O2
M. Wt
317.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-delta-9-Thc (D3)

CAS Number

81586-39-2

Product Name

(-)-delta-9-Thc (D3)

IUPAC Name

(6aR,10aR)-6,6,9-trimethyl-3-(5,5,5-trideuteriopentyl)-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol

Molecular Formula

C21H30O2

Molecular Weight

317.5 g/mol

InChI

InChI=1S/C21H30O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h11-13,16-17,22H,5-10H2,1-4H3/t16-,17-/m1/s1/i1D3

InChI Key

CYQFCXCEBYINGO-MVOYJBSWSA-N

SMILES

CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O

Synonyms

Dronabinol-d3;Δ9-Tetrahydrocannabinol-d3

Canonical SMILES

CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O

Isomeric SMILES

[2H]C([2H])([2H])CCCCC1=CC(=C2[C@@H]3C=C(CC[C@H]3C(OC2=C1)(C)C)C)O

The exact mass of the compound (-)-delta-9-Thc (D3) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(-)-delta-9-Thc (D3), CAS 81586-39-2, is the deuterium-labeled isotopologue of (-)-Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. It is specifically designed for use as an internal standard in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS). Its fundamental procurement value lies in its ability to mimic the chemical and physical behavior of the non-labeled THC analyte during sample extraction, chromatographic separation, and ionization, which is the core principle of isotope dilution mass spectrometry for achieving the highest accuracy and precision in quantification.

Substituting (-)-delta-9-Thc (D3) with non-labeled THC, a different cannabinoid, or another structurally similar compound is incompatible with the isotope dilution mass spectrometry workflow. An effective internal standard must be chemically identical to the analyte to co-elute chromatographically and experience the same matrix effects and ionization suppression, yet be mass-distinguishable. Using a non-deuterated analog prevents the mass spectrometer from differentiating the standard from the target analyte. Employing a different cannabinoid (e.g., CBD, CBN) or a non-related compound fails to accurately compensate for THC-specific matrix effects or variations in extraction recovery and instrument response, leading to inaccurate and unreliable quantification—a critical failure in regulated applications like forensic toxicology, clinical testing, and product potency analysis.

Clear Mass Separation for Unambiguous Quantification in LC-MS/MS Analysis

In LC-MS/MS methods, (-)-delta-9-Thc (D3) provides a clear +3 Da mass shift from the unlabeled analyte. A validated method demonstrates the Multiple Reaction Monitoring (MRM) transition for THC-d3 is m/z 318.4 → 196.1, which is distinct from the transition for native THC (m/z 315.4 → 193.1). This mass difference is fundamental for preventing signal overlap and allowing the mass spectrometer to simultaneously but separately quantify the internal standard and the target analyte, even when they co-elute chromatographically.

Evidence DimensionPrecursor → Product Ion Transition (m/z)
Target Compound Data318.4 → 196.1
Comparator Or Baseline(-)-delta-9-THC: 315.4 → 193.1
Quantified Difference+3 Da shift in precursor and product ions
ConditionsLC-MS/MS analysis in positive electrospray ionization (ESI) mode.

This distinct mass-to-charge ratio is the primary reason for procuring this compound, as it enables the precise, interference-free quantification required in regulated analytical testing.

Ensures Accurate Correction for Matrix Effects Through Chromatographic Co-elution

The structural identity between (-)-delta-9-Thc (D3) and native THC, differing only by isotopic substitution, ensures they exhibit virtually identical chromatographic behavior. In a validated UPLC-MS/MS method, both THC and THC-D3 were shown to have a retention time of 2.4 minutes. This co-elution is critical because it ensures both the analyte and the internal standard are subjected to the exact same matrix-induced ionization suppression or enhancement at the point of detection, enabling the standard to accurately correct for these variations and yield a reliable quantitative result.

Evidence DimensionChromatographic Retention Time (RT)
Target Compound Data2.4 minutes
Comparator Or Baseline(-)-delta-9-THC: 2.4 minutes
Quantified Difference0 minutes (Co-elution)
ConditionsUPLC-MS/MS analysis on an Acquity BEH C18 column with a water/methanol gradient.

Procuring this compound guarantees that the internal standard accurately mimics the analyte's behavior during analysis, which is essential for compensating for matrix effects in complex samples like blood and urine.

Demonstrated Utility in Validated, High-Throughput Forensic and Clinical Workflows

(-)-delta-9-Thc (D3) is consistently used as the internal standard in validated methods for quantifying THC in complex biological matrices like urine and blood. For example, a GC-MS method for human urine analysis used THC-d3 at a final concentration of 25 ng/mL to calibrate and quantify native THC across a linear range of 2.5 to 300 ng/mL. Similarly, LC-MS/MS methods for blood and serum rely on THC-d3 to achieve high precision and accuracy, with intra- and inter-assay precision often below 15%. The widespread adoption in validated protocols underscores its reliability and suitability as a precursor material for laboratory-developed tests.

Evidence DimensionApplication in Validated Methods
Target Compound DataRoutinely used as the internal standard in validated GC-MS and LC-MS/MS assays for THC.
Comparator Or BaselineMethods without a stable isotope-labeled internal standard, which are more susceptible to error.
Quantified DifferenceEnables methods with high linearity (r² ≥ 0.99) and precision (%CV < 15%).
ConditionsAnalysis of THC in human urine, blood, serum, and cannabis products.

Selecting this compound allows laboratories to adopt or develop methods based on established, validated protocols, reducing development time and ensuring results meet stringent forensic and clinical quality standards.

Forensic Toxicology and Driving Under the Influence (DUI) Testing

For the definitive, court-admissible quantification of THC in whole blood, plasma, or urine. The use of (-)-delta-9-Thc (D3) as an internal standard is critical for achieving the accuracy and precision required to meet forensic standards and support legal testimony.

Cannabis and Hemp Product Potency Testing

To ensure regulatory compliance and product safety by accurately quantifying THC concentration in cannabis flower, edibles, and extracts. The compound's ability to correct for matrix variability in complex product formulations makes it essential for quality control laboratories.

Clinical Chemistry and Workplace Drug Screening

In clinical laboratories performing confirmatory testing on urine or blood samples. Its use ensures that quantitative results are not skewed by patient-specific matrix effects, providing reliable data for clinical diagnostics or employment-related screening.

Pharmacokinetic (PK) and Metabolism Research

For researchers studying the absorption, distribution, metabolism, and excretion of THC. The precise quantification enabled by this internal standard is fundamental to developing accurate pharmacokinetic models.

XLogP3

7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

317.243410433 g/mol

Monoisotopic Mass

317.243410433 g/mol

Heavy Atom Count

23

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Dates

Last modified: 08-15-2023
1.Huffman, J.W.,Padgett, L.W.,Isherwood, M.L., et al. 1-Alkyl-2-aryl-4-(1-naphthoyl)pyrroles: New high affinity ligands for the cannabinoid CB1 and CB2 receptors. Bioorganic & Medicinal Chemistry Letters 16(20), 5432-5435 (2006).

Explore Compound Types